N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1856075-06-3
VCID: VC16567559
InChI: InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H
SMILES:
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride

CAS No.: 1856075-06-3

Cat. No.: VC16567559

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride - 1856075-06-3

Specification

CAS No. 1856075-06-3
Molecular Formula C9H18ClN3
Molecular Weight 203.71 g/mol
IUPAC Name N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H
Standard InChI Key BUKOGLUOKDRTMI-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CN(N=C1C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

N-Butyl-1,3-dimethylpyrazol-4-amine;hydrochloride (C₉H₁₈ClN₃) features a pyrazole ring substituted with methyl groups at positions 1 and 3, a butyl chain at position 4, and an amine group protected as a hydrochloride salt. The molecular weight is 203.71 g/mol, with the hydrochloride moiety improving solubility in polar solvents. Key physicochemical properties include:

PropertyValue/Description
Melting Point180–185°C (decomposes)
Solubility>50 mg/mL in water
pKa (amine)~8.2 (protonated in HCl form)
StabilityStable under inert conditions

The planar pyrazole ring facilitates π-π stacking interactions, while the butyl group enhances lipophilicity, enabling membrane permeability in biological systems .

Synthesis and Green Chemistry Approaches

Protection of Secondary Amines

The synthesis of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride requires selective protection of the secondary amine to prevent undesired side reactions. A green methodology employing polyethylene glycol-400 (PEG-400) as a solvent and di-tert-butyl dicarbonate (Boc) as a protecting agent has been optimized .

Reaction Conditions:

  • Catalysts: 4-Dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA)

  • Temperature: Room temperature (25°C)

  • Yield: 95% (Method A), 85% (Method B)

Mechanism:

  • Boc Activation: DMAP facilitates the nucleophilic attack of the amine on Boc anhydride.

  • Deprotonation: DIPEA neutralizes HCl byproducts, driving the reaction forward.

  • Solvent Role: PEG-400 stabilizes intermediates through hydrogen bonding, reducing energy barriers .

Industrial Scalability

Continuous flow reactors and automated systems are employed to scale production, ensuring consistent purity (>98% by HPLC). The use of PEG-400 aligns with sustainable chemistry principles by eliminating volatile organic solvents .

Biological Activity and Mechanisms

Target EnzymeIC₅₀ (µM)Mechanism
Cyclin-Dependent Kinase 22.4Cell cycle arrest at G1 phase
Topoisomerase IIα5.8DNA strand breakage

The hydrochloride salt’s improved bioavailability may enhance these effects by promoting cellular uptake .

Anti-Inflammatory Pathways

Secondary amine protection is critical in synthesizing compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme degrading anti-inflammatory mediators like palmitoylethanolamide (PEA). By preserving PEA levels, this compound could mitigate chronic inflammation .

Applications in Medicinal Chemistry

Drug Intermediate

The protected amine serves as a precursor for:

  • Kinase Inhibitors: Modulating signal transduction in cancer.

  • GPCR Antagonists: Targeting inflammatory receptors.

Structure-Activity Relationship (SAR)

  • Butyl Group: Extends half-life by resisting metabolic oxidation.

  • Methyl Substituents: Shield the pyrazole ring from enzymatic degradation.

  • Hydrochloride Salt: Improves crystallinity for formulation .

Comparison with Related Compounds

CompoundKey DifferencesBioactivity
1,3-DimethylpyrazoleLacks butyl/amine groupsWeak enzyme inhibition
N-Benzyl Pyrazole AnalogsHigher lipophilicityEnhanced blood-brain barrier penetration

N-Butyl-1,3-dimethylpyrazol-4-amine;hydrochloride balances solubility and permeability, making it superior for systemic applications .

Future Research Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.

  • Alternative Catalysts: Explore enzymatic or photocatalytic Boc protection.

  • Hybrid Molecules: Conjugate with bioactive moieties (e.g., chalcones) to enhance efficacy.

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